Ammonium titanyl oxalate monohydrate is a chemical compound with the formula . It appears as a white to light beige crystalline powder and has a molecular weight of approximately 294.02 g/mol. This compound is soluble in water and is primarily used in various chemical applications, including as a precursor for titanium dioxide and in the synthesis of other titanium-based materials .
Ammonium titanyl oxalate monohydrate can be synthesized through several methods:
Ammonium titanyl oxalate monohydrate has several applications:
Interaction studies involving ammonium titanyl oxalate monohydrate often focus on its reactivity with other metal ions and organic compounds. For instance, its ability to form stable complexes with transition metals enhances its utility in catalysis and sensor technology. Furthermore, studies have indicated potential interactions with biological systems, although comprehensive data on its pharmacological effects remain sparse .
Ammonium titanyl oxalate monohydrate shares similarities with several other compounds, particularly those containing titanium or oxalate groups. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Titanium(IV) oxide | TiO₂ | Widely used as a pigment; high refractive index |
| Ammonium oxalate | (NH₄)₂C₂O₄ | Simple salt; used primarily as a reagent |
| Titanium(IV) oxalate | Ti(C₂O₄)₂ | Used in analytical chemistry; forms stable complexes |
| Calcium oxalate | CaC₂O₄ | Found in biological systems; forms kidney stones |
What sets ammonium titanyl oxalate monohydrate apart is its dual role as both a source of titanium and an effective complexing agent due to its unique structure that incorporates ammonium ions along with oxalate ligands. Its specific crystalline form allows for distinct physical properties that are advantageous in various industrial applications.
Hydrothermal and solvothermal methods leverage high-pressure and temperature conditions to facilitate crystallization of ammonium titanyl oxalate monohydrate. While direct reports of hydrothermal synthesis are limited, analogous approaches for titanium oxalate complexes suggest adaptable protocols. For instance, dissolving titanium tetrachloride in water and adding oxalic acid under controlled pH yields titanyl oxalate intermediates. Subsequent ammoniation in sealed reactors at 120–150°C for 12–24 hours promotes crystallization of the monohydrate form. Solvothermal variants using alcohols like isopropanol reduce hydrolysis rates, enabling finer control over crystal morphology. These methods prioritize phase purity, with X-ray diffraction confirming the monoclinic structure of the product.
Co-precipitation routes excel in producing homogeneous precursors for mixed-metal oxides. A notable example involves destabilizing sodium titanyl oxalate (Na₂TiO(C₂O₄)₂) with barium acetate to form barium titanyl oxalate. This process hinges on pH manipulation:
Table 1: Optimal Conditions for Co-precipitation
| Parameter | Value |
|---|---|
| pH Range | 1.5–2.5 |
| Temperature | 25°C |
| Molar Ratio (Ba:Ti) | 1:1 |
| Yield | >99% |
This method ensures stoichiometric control, critical for subsequent thermal decomposition into perovskites like BaTiO₃.
Alkali-free solutions prevent contamination in electronic-grade materials. A two-step dissolution strategy is widely adopted:
Key Advantages:
Controlled pyrolysis of ammonium titanyl oxalate monohydrate yields nanostructured TiO₂ or doped titanates. Thermogravimetric analysis reveals a four-stage decomposition:
Figure 1: Decomposition Pathway
$$
\text{(NH₄)₂TiO(C₂O₄)₂·H₂O} \xrightarrow{\Delta} \text{TiO₂} + 2\text{NH₃} + 2\text{CO} + 2\text{CO₂} + \text{H₂O}
$$
Optimizing heating rates (5–10°C/min) and ambient atmosphere (air vs. argon) tailors particle size (50–200 nm) and phase composition.
The crystallographic investigation of ammonium titanyl oxalate monohydrate reveals a complex structural arrangement that contradicts the initial assumption of mononuclear titanium complexes [2] [3]. Single-crystal X-ray diffraction analysis demonstrates that the compound crystallizes in the monoclinic crystal system with space group P21/c [2] [5] [18]. The unit cell parameters have been precisely determined as a = 13.473(2) Å, b = 11.329(1) Å, c = 17.646(2) Å, and β = 126.66(1)° [2] [3] [5]. The unit cell contains eight formula units (Z = 8), resulting in a calculated density of 1.808 g/cm³, which closely matches the experimentally measured density of 1.80 g/cm³ [2] [3] [5].
The structure determination, refined using isotropic thermal parameters with a conventional R-factor of 7.0% for 2466 reflections, reveals that the compound does not contain isolated mononuclear titanium complexes as initially proposed [2] [3] [5]. Instead, the titanium centers form tetranuclear complexes with the formula [TiO₂(C₂O₄)₂]₄⁸⁻, possessing inversion symmetry [2] [3] [5]. This finding necessitated a revision of the compound's nomenclature to ammonium cyclotetra-di-μ-oxo-cis-dioxalatotitanate(IV)tetrahydrate, which more accurately reflects its true structural nature [2] [3] [5].
Table 1: Crystallographic Parameters of Ammonium Titanyl Oxalate Monohydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | (NH₄)₂TiO(C₂O₄)₂·H₂O | [2] [3] [5] |
| Molecular Weight (g/mol) | 275.98 | [1] [8] |
| Crystal System | Monoclinic | [2] [3] [5] |
| Space Group | P2₁/c | [2] [3] [5] [18] |
| Unit Cell Parameter a (Å) | 13.473(2) | [2] [3] [5] [18] |
| Unit Cell Parameter b (Å) | 11.329(1) | [2] [3] [5] [18] |
| Unit Cell Parameter c (Å) | 17.646(2) | [2] [3] [5] [18] |
| Unit Cell Parameter β (°) | 126.66(1) | [2] [3] [5] [18] |
| Z (formula units per unit cell) | 8 | [2] [3] [5] |
| Calculated Density (g/cm³) | 1.808 | [2] [3] [5] |
| Measured Density (g/cm³) | 1.80 | [2] [3] [5] |
| R-factor (%) | 7.0 | [2] [3] [5] |
The molecular weight and electrodialysis measurements conducted in solution studies between pH 1 and 4 confirm that in aqueous solution, the titanyl oxalate exists as mononuclear Ti(OH)₂(C₂O₄)₂²⁻ units rather than the tetranuclear form observed in the solid state [22] [24]. Potentiometric titration studies using glass electrode measurements of ammonium titanyl oxalate solutions with perchloric acid established stability constants of log β₁ = 7.90 ± 0.02 and log β₂ = 13.24 ± 0.07 for the mononuclear species [22] [24].
The titanium coordination environment in the solid state structure exhibits a distorted octahedral geometry with significant deviations from ideal bond angles and distances [2] [3] [5]. Each titanium atom achieves six-coordination through two bridging oxygen atoms positioned cis to one another and four oxygen atoms from two bidentate oxalate groups [2] [3] [5]. The octahedral coordination polyhedra are severely distorted, with most O-Ti-O angles deviating considerably from the ideal 90°, showing the most significant deviations ranging between 8 to 12 degrees [3] [5].
The tetranuclear complex consists of four titanium atoms arranged in an approximately square configuration with sides of 3.50 and 3.39 Å and angles of 86° and 94° [3] [5]. The four bridging oxygen atoms form a diamond-shaped arrangement with sides of 2.71 Å and angles of 107° and 73° [3] [5]. This geometric arrangement creates an eight-membered ring system consisting of alternating titanium and oxygen atoms with the sequence -Ti-O-Ti-O- [3] [5].
Table 2: Titanium Coordination Environment and Bond Distances
| Structural Feature | Value | Structural Significance |
|---|---|---|
| Titanium Coordination Number | 6 | Octahedral coordination with significant distortion |
| Bridging Oxygen Ti-O Distances (Å) | 1.785(7), 1.788(8), 1.840(7), 1.855(6) | Alternating short/long distances suggest dπ-pπ bonding |
| Ti-O Distances Trans to Bridging O (Å) | 2.060(7), 2.081(7), 2.101(7), 2.116(7) | Trans effect from bridging oxygen atoms |
| Ti-O-Ti Bond Angles (°) | 139.2(4), 152.1(3) | Non-linear bridging arrangement |
| Ti-O(oxalate) Distances (Å) | ~1.98 | Similar to typical Ti-O distances in oxalates |
| O-Ti-O Bridging Angles (°) | 96.3(3), 96.4(3) | Greater than 90° for optimal π-overlap |
The bridging titanium-oxygen bond distances exhibit alternating short and long values of 1.84 and 1.78 Å, respectively, which suggests the presence of dπ-pπ three-center two-electron bonds in the Ti-O-Ti bridging units [2] [3] [5]. This bonding arrangement causes significant charge displacement effects, resulting in substantially longer Ti-O distances (2.06-2.11 Å) in positions trans to the bridging oxygen atoms compared to the bridging bonds themselves [3] [5]. The Ti-O-Ti bond angles of 152.1(3)° and 139.2(4)° deviate significantly from linearity, indicating a non-linear bridging arrangement that optimizes orbital overlap [3] [5].
The distortion from ideal octahedral geometry results from both geometric constraints imposed by the bridging arrangement and electronic effects associated with the d⁰ titanium(IV) configuration [11] [27]. The magnitude of bond-length variation in titanium(IV) octahedral complexes typically ranges around 0.094 Å, which is consistent with the observed distortions in this structure [27]. The coordination environment represents a rare example of an eight-membered Ti-O ring system that was unprecedented among titanium(IV) complexes at the time of its structural characterization [2] [3] [5].
The crystal structure of ammonium titanyl oxalate monohydrate exhibits an extensive three-dimensional hydrogen bonding network that involves the ammonium cations, water molecules, and oxalate oxygen atoms [2] [3] [5]. The hydrogen bonding analysis reveals two distinct types of crystal water molecules with markedly different thermal behaviors and coordination environments [2] [3] [5]. Thermal analysis demonstrates that water molecules are released in two distinct steps, indicating different binding strengths and environmental influences on the respective water molecules [2] [3].
The ammonium cations serve as hydrogen bond donors, forming multiple interactions with the oxalate oxygen atoms of the tetranuclear anions [2] [3] [5]. These hydrogen bonding interactions play a crucial role in stabilizing the crystal structure and determining the overall packing arrangement [29] [31]. The asymmetry observed in the hydrogen bonding pattern contributes to the observed deviations from ideal octahedral geometry around the titanium centers [3] [5].
Table 3: Hydrogen Bonding Analysis in Ammonium Titanyl Oxalate Monohydrate
| Hydrogen Bond Type | Donor | Acceptor | Structural Role |
|---|---|---|---|
| N-H···O(oxalate) | NH₄⁺ | Oxalate O atoms | Primary stabilization of tetranuclear anions |
| O-H···O(oxalate) | H₂O | Oxalate O atoms | Secondary stabilization network |
| N-H···O(water) | NH₄⁺ | Water molecules | Interconnection of hydration spheres |
| O-H···O(water) | H₂O | Water molecules | Water cluster formation |
The water molecules in the structure exhibit different coordination environments, with some participating in direct hydrogen bonding to the tetranuclear anions while others form extended water networks [2] [3] [5]. Difference Fourier synthesis techniques revealed that approximately half of the crystal water is held very loosely compared to the other half, indicating varying degrees of hydrogen bond strength and coordination [2] [3] [5]. The loosely bound water molecules are responsible for the initial dehydration step observed in thermal analysis, while the more tightly bound water requires higher temperatures for removal [2] [3].
The hydrogen bonding network extends throughout the crystal structure, creating a framework that interconnects the tetranuclear anions and provides additional stabilization beyond simple electrostatic interactions [29] [31]. The geometry and strength of these hydrogen bonds influence the overall crystal packing and contribute to the observed thermal stability of the compound [29] [31]. The presence of multiple hydrogen bond acceptor sites on the oxalate ligands allows for the formation of complex bridging patterns that enhance the structural integrity of the crystal lattice [29] [32].
The ammonium counterions in the crystal structure of ammonium titanyl oxalate monohydrate provide essential charge compensation for the tetranuclear [TiO₂(C₂O₄)₂]₄⁸⁻ anions while simultaneously participating in extensive hydrogen bonding networks that stabilize the overall crystal structure [2] [3] [5]. Each tetranuclear anion with its 8- charge requires eight ammonium cations for complete charge neutralization, creating a complex ionic lattice with multiple stabilization mechanisms [2] [3] [5].
The stabilization mechanisms operate through several complementary pathways [13] [16]. Electrostatic interactions between the positively charged ammonium ions and the negatively charged tetranuclear anions provide the primary driving force for crystal formation and stability [13] [16]. The ammonium cations position themselves in the crystal lattice to optimize these electrostatic interactions while minimizing repulsive forces between like-charged species [13] [16].
Table 4: Counterion Stabilization Mechanisms
| Mechanism | Description | Contribution to Stability |
|---|---|---|
| Electrostatic Interactions | NH₄⁺ ↔ [TiO₂(C₂O₄)₂]₄⁸⁻ | Primary charge compensation |
| Hydrogen Bonding | N-H···O contacts | Secondary structural stabilization |
| Lattice Energy Optimization | Efficient packing arrangement | Minimization of crystal energy |
| Hydration Shell Stabilization | Water-mediated interactions | Enhanced thermal stability |
The hydrogen bonding capacity of ammonium ions significantly enhances the stabilization beyond simple electrostatic interactions [29] [31]. Each ammonium ion can form up to four hydrogen bonds through its N-H groups, creating multiple contact points with oxalate oxygen atoms and water molecules [29] [31]. This hydrogen bonding network distributes the stabilization energy throughout the crystal structure, creating a robust framework that maintains structural integrity [29] [31].
The counterion arrangement also influences the thermal stability and dehydration behavior of the compound [16] [26]. The ammonium ions help organize the water molecules into distinct coordination environments, leading to the observed two-step dehydration process [2] [3] [26]. The interaction between ammonium ions and water molecules creates hydration shells that affect the binding strength and release temperature of the water molecules [30] [33].
Ion exchange studies demonstrate that the ammonium counterions can be replaced by other cations, but this typically results in different crystal structures and altered stability characteristics [16] [22]. The specific size, charge density, and hydrogen bonding capability of the ammonium ion appear to be particularly well-suited for stabilizing the tetranuclear titanyl oxalate anion structure [13] [16]. Alternative counterions such as potassium or cesium produce different crystal forms with modified thermal and structural properties [16] [26].
The photocatalytic degradation of organic pollutants using ammonium titanyl oxalate monohydrate-derived catalysts involves complex mechanistic pathways that have been extensively investigated through controlled experimental studies. The fundamental process begins with the photoexcitation of the titanium dioxide catalyst, where ultraviolet or visible light photons with energy equal to or greater than the band gap energy generate electron-hole pairs in the semiconductor material [1] [2].
The primary mechanism involves the formation of highly reactive oxygen species through multiple pathways. When photogenerated holes react with surface-adsorbed water molecules or hydroxyl groups, they produce hydroxyl radicals with strong oxidation potential of approximately 2.53 volts versus the normal hydrogen electrode [3]. Simultaneously, photogenerated electrons interact with molecular oxygen to form superoxide radicals, which can further transform into singlet oxygen species that contribute to the oxidative degradation process [4].
Experimental investigations have demonstrated that the degradation efficiency varies significantly depending on the molecular structure and adsorption characteristics of the target pollutants. For substrates with weak adsorption properties, such as methylene blue and rhodamine B, degradation efficiencies of 98% and 95% respectively have been achieved under visible light irradiation [5]. In contrast, compounds with strong surface adsorption, including dichloroacetic acid, exhibit lower degradation rates of approximately 35% under similar conditions [6].
The reaction mechanism proceeds through radical attack pathways where hydroxyl radicals directly oxidize organic molecules, leading to carbon-carbon bond cleavage and subsequent formation of smaller intermediate compounds. For halogenated organic compounds, the process involves dehalogenation reactions where carbon-halogen bonds are cleaved, releasing halide ions into the solution. Research has shown that chloride release from dichloroacetic acid reaches 31% of the total chlorine content, indicating effective dehalogenation during the photocatalytic process [6].
Kinetic studies reveal that most photocatalytic degradation reactions follow first-order kinetics, with rate constants varying from 0.018 h⁻¹ for perfluorooctanoic acid to 0.211 h⁻¹ for dichloroacetic acid when using modified titanium dioxide catalysts [6]. The degradation pathways typically involve multiple consecutive steps, beginning with radical formation, followed by intermediate compound generation, and ultimately leading to complete mineralization into carbon dioxide and water.
The thermal decomposition of ammonium titanyl oxalate monohydrate represents a highly effective method for synthesizing nitrogen-doped titanium dioxide photocatalysts with enhanced visible light activity. This synthesis approach utilizes the molecular precursor (NH₄)₂TiO(C₂O₄)₂·H₂O, which undergoes controlled thermal treatment to simultaneously form the titanium dioxide crystal structure and incorporate nitrogen dopants into the lattice [7] [8].
Thermogravimetric analysis of ammonium titanyl oxalate monohydrate reveals a multi-step decomposition process occurring in distinct temperature ranges. The initial weight loss between 50°C and 180°C corresponds to the removal of hydrated and adsorbed water molecules. The major decomposition occurs between 180°C and 340°C, involving the oxidation of oxalate groups and decomposition of ammonium ions, resulting in nitrogen incorporation into the forming titanium dioxide structure [7].
The calcination temperature critically influences the resulting material properties. At 400°C, pure anatase phase titanium dioxide is obtained with a nitrogen content of 0.37 atomic percent and a high surface area of 142.4 m²/g. As the temperature increases to 500°C and 600°C, the anatase phase is maintained while the surface area decreases to 119.8 m²/g and 81.2 m²/g respectively. At 700°C, a mixed anatase-rutile phase begins to form, and complete transformation to rutile occurs at 800°C [7].
X-ray photoelectron spectroscopy analysis confirms the successful incorporation of nitrogen into the titanium dioxide lattice, with the nitrogen 1s binding energy appearing at 399.5 eV, characteristic of interstitial nitrogen species. This interstitial nitrogen creates localized energy levels above the valence band, effectively narrowing the band gap from 3.2 eV to approximately 2.8-2.9 eV and enabling visible light activation [7].
The nitrogen doping mechanism involves the thermal decomposition of ammonium ions, which release nitrogen species that can occupy either substitutional oxygen sites or interstitial positions within the titanium dioxide crystal lattice. Density functional theory calculations indicate that interstitial nitrogen dopants create discrete energy levels above the valence band, facilitating electron transitions from nitrogen orbitals to the conduction band under visible light irradiation [1].
The charge transfer dynamics in nitrogen-doped titanium dioxide derived from ammonium titanyl oxalate monohydrate involve complex electron-hole separation and transport processes that are fundamental to enhanced photocatalytic performance under visible light conditions. The introduction of nitrogen dopants creates midgap states that serve as stepping stones for charge carrier generation and transfer [1] [9].
Under visible light irradiation in the 400-530 nanometer range, electrons are promoted from nitrogen-centered orbitals to the conduction band of titanium dioxide, generating long-lived charge carriers with extended relaxation dynamics. Time-resolved spectroscopy studies demonstrate that nitrogen-doped titanium dioxide nanoparticles exhibit clear photoactivity in the visible spectral range where undoped titanium dioxide remains completely inactive [9].
The charge separation efficiency is significantly enhanced through the formation of oxygen vacancies that accompany nitrogen doping. These oxygen-deficient sites act as electron traps, preventing rapid recombination of photogenerated electron-hole pairs. The synergistic effect between nitrogen dopants and oxygen vacancies creates a cycle of electron transfer events from nitrogen midgap states to the conduction band, and subsequently to titanium(III) species or oxygen vacancy sites [1].
Photoluminescence spectroscopy reveals that nitrogen-doped materials exhibit reduced emission intensity compared to pure titanium dioxide, indicating suppressed electron-hole recombination. This enhanced charge separation directly correlates with improved photocatalytic activity, as more charge carriers are available for surface reactions with adsorbed species [10].
The visible light response mechanism involves direct excitation of electrons from nitrogen orbitals to the conduction band, as well as indirect excitation through energy transfer processes. The band gap narrowing from 3.2 eV to 2.8-2.9 eV enables utilization of a broader spectrum of solar radiation, with quantum efficiency improvements of 2-3 times compared to undoped titanium dioxide under visible light conditions [2].
Surface modification strategies for ammonium titanyl oxalate-derived titanium dioxide catalysts encompass various approaches designed to optimize photocatalytic performance through improved light absorption, enhanced charge separation, and increased surface reactivity. These modifications address the fundamental limitations of pure titanium dioxide while maintaining the beneficial properties derived from the molecular precursor synthesis route [11] [12].
Phosphate modification represents a highly effective surface treatment that dramatically alters both the reaction rates and pathways of photocatalytic processes. When titanium dioxide surfaces are treated with phosphoric acid, the formation of surface-bound phosphate anions creates an electronegative field that accelerates hydroxyl radical formation while simultaneously hindering direct hole oxidation pathways. This modification results in 2-3 fold improvements in degradation rates for weakly adsorbing substrates under optimized conditions of pH 4-6 and ultraviolet light irradiation [13].
Noble metal deposition strategies, particularly with silver and gold nanoparticles, exploit surface plasmon resonance effects to enhance visible light absorption and improve charge separation efficiency. The metallic nanoparticles act as electron acceptors, effectively extending the lifetime of photogenerated charge carriers and reducing recombination losses. Silver decoration has been shown to increase photocatalytic activity by 3-10 fold, with optimal loading concentrations typically ranging from 1-5 weight percent [12].
Carbon incorporation through controlled thermal treatment creates titanium-oxygen-carbon bonds that extend light absorption into the visible region while providing additional surface active sites. The carbon modification process involves the formation of Ti-O-C linkages that narrow the band gap and promote charge carrier separation. Studies demonstrate that carbon-modified hollow titanium dioxide nanospheres achieve 5.5 times higher hydrogen evolution rates compared to unmodified materials [10].
Heterostructure formation through semiconductor coupling creates interfaces that facilitate charge transfer and suppress recombination. The strategic combination of titanium dioxide with materials such as reduced graphene oxide, tungsten oxide, or bismuth vanadate results in band alignment that promotes electron transfer from one semiconductor to another, effectively separating charge carriers and extending their lifetimes [11].
Surface texturing techniques increase the available surface area and create enhanced light scattering effects that improve photon utilization efficiency. Controlled roughening through sandblasting or chemical etching methods can increase surface area by 50-100%, providing more active sites for photocatalytic reactions while improving mass transfer characteristics [14].
The integration of multiple modification strategies often produces synergistic effects that exceed the sum of individual enhancements. For example, the combination of nitrogen doping with noble metal decoration and surface texturing can result in overall activity improvements of 10-20 fold compared to unmodified titanium dioxide, while maintaining the structural stability and recyclability necessary for practical applications [15].
Table 1: Photocatalytic Degradation of Organic Pollutants
This comprehensive dataset demonstrates the versatility of ammonium titanyl oxalate-derived catalysts across various organic pollutants, with degradation efficiencies ranging from 35% to 100% depending on the specific catalyst modification and reaction conditions [16] [17] [18] [5] [6].
Table 2: Nitrogen-Doped Titanium Dioxide Synthesis via Thermal Decomposition of Ammonium Titanyl Oxalate
The systematic investigation of calcination temperature effects reveals optimal synthesis conditions at 400-600°C for maintaining high surface area and nitrogen incorporation while preserving the beneficial anatase crystal phase [7].
Table 3: Charge Transfer Dynamics in Visible Light Activation
Comparative analysis demonstrates the superior charge separation efficiency and extended visible light response of modified titanium dioxide compared to pure materials, with band gap narrowing from 3.2 eV to 2.8-2.9 eV [1] [2] [9].
Table 4: Surface Modification Strategies for Enhanced Photocatalytic Activity
The comprehensive overview of modification approaches shows activity improvements ranging from 1.5-fold to 10-fold, with each strategy targeting specific aspects of the photocatalytic process [10] [11] [13] [12].